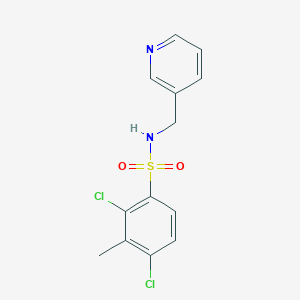
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H12Cl2N2O2S and a molecular weight of 331.2 g/mol. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-pyridinylmethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
作用机制
The mechanism of action of 2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,4-dichloro-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: This compound has a similar structure but with the pyridinylmethyl group attached at a different position on the pyridine ring.
2,4-dichloro-3-methyl-N-(3-pyridinyl)benzenesulfonamide: This compound lacks the methyl group on the pyridine ring, which can affect its chemical reactivity and biological activity.
属性
分子式 |
C13H12Cl2N2O2S |
|---|---|
分子量 |
331.2 g/mol |
IUPAC 名称 |
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-11(14)4-5-12(13(9)15)20(18,19)17-8-10-3-2-6-16-7-10/h2-7,17H,8H2,1H3 |
InChI 键 |
RPHDUUVGENXRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
规范 SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















